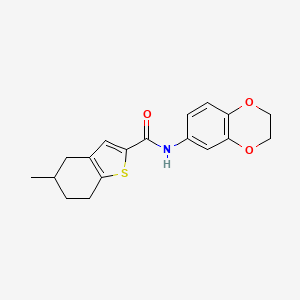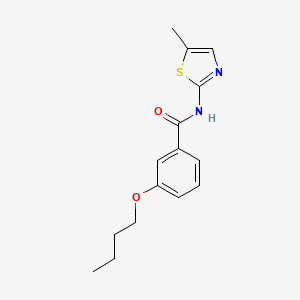![molecular formula C13H13BrN4OS B4432713 2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432713.png)
2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as BTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTP belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine involves the inhibition of various enzymes and receptors, including phosphodiesterase (PDE) and adenosine receptors. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine for lab experiments is its high potency and selectivity for specific targets, which allows for precise and controlled experiments. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on 2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine, including:
1. Further studies on its mechanism of action and target specificity.
2. Clinical trials to evaluate its safety and efficacy in the treatment of various diseases.
3. Development of new derivatives and analogs with improved pharmacological properties.
4. Studies on its potential use in combination with other drugs or therapies.
5. Investigation of its potential use in other fields of research, such as immunology and microbiology.
Conclusion
In conclusion, this compound is a highly promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, physiological effects, and potential future directions make it a valuable tool for further research in various fields of study.
Aplicaciones Científicas De Investigación
2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential therapeutic applications in various fields of research, including oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4OS/c14-10-8-11(20-9-10)12(19)17-4-6-18(7-5-17)13-15-2-1-3-16-13/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMLPHVZHXRREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4432637.png)


![1-butyryl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4432661.png)
![5-(1-adamantylacetyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B4432664.png)

![2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432678.png)



![ethyl 5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4432700.png)

![1-(3-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4432729.png)